

Spectral Analysis of 1,5-Dichloropentan-3-one: A Technical Guide

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Compound of Interest

Compound Name: 1,5-Dichloropentan-3-one

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This technical guide provides a comprehensive overview of the spectral data for **1,5-Dichloropentan-3-one** (CAS No. 3592-25-4), a symmetrical halogenated ketone with applications as an intermediate in organic synthesis.^[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

1,5-Dichloropentan-3-one is a C₅ compound with the molecular formula C₅H₈Cl₂O and a molecular weight of 155.02 g/mol.^[1] Its structure consists of a pentan-3-one backbone with chlorine atoms at the 1 and 5 positions. This symmetrical arrangement influences its spectroscopic properties.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1,5-Dichloropentan-3-one**, both ¹H and ¹³C NMR data provide characteristic signals corresponding to its structure.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of **1,5-Dichloropentan-3-one** shows distinct peaks for the carbonyl carbon and the two types of methylene carbons.

Chemical Shift (ppm)	Carbon Assignment
~205	C=O (Ketone)
~48	-CH ₂ -C=O
~41	Cl-CH ₂ -

¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two triplets due to the coupling of adjacent methylene groups.

Chemical Shift (ppm)	Multiplicity	Integration	Proton Assignment
~3.8	Triplet	4H	Cl-CH ₂ -
~3.0	Triplet	4H	-CH ₂ -C=O

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule. The IR spectrum of **1,5-Dichloropentan-3-one** is characterized by a strong absorption band for the carbonyl group.

Wavenumber (cm ⁻¹)	Bond	Functional Group
~1715	C=O	Ketone
~2850-3000	C-H	Alkane
~650-800	C-Cl	Alkyl Halide

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

GC-MS Spectral Data

The gas chromatography-mass spectrometry (GC-MS) data for **1,5-Dichloropentan-3-one** reveals a characteristic fragmentation pattern.

m/z	Relative Abundance	Fragment
154/156/158	Variable	[M] ⁺ (Molecular Ion)
91	High	[C ₄ H ₅ OCl] ⁺
63	High	[C ₃ H ₄ Cl] ⁺
27	High	[C ₂ H ₃] ⁺

Experimental Protocols

The spectral data presented were acquired using standard analytical techniques.

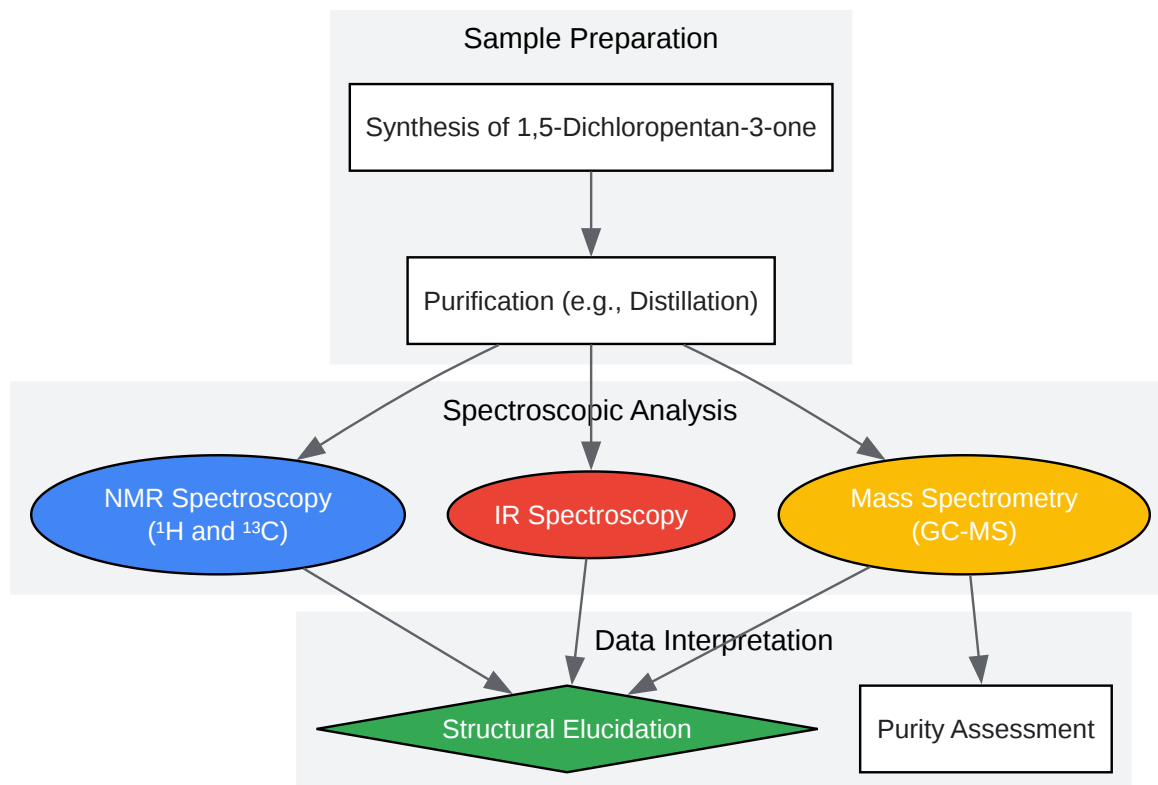
NMR Spectroscopy: ¹³C NMR spectra were obtained on a Bruker WM-400 spectrometer.^[2] Samples are typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS).

IR Spectroscopy: FTIR spectra were recorded on a Bruker IFS 85 spectrometer using the film technique.^[2] A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.

Mass Spectrometry: GC-MS analysis is performed by introducing the sample into a gas chromatograph for separation, followed by ionization and detection in a mass spectrometer. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.^[2]

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **1,5-Dichloropentan-3-one**.



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Caption: Workflow for the synthesis, purification, and spectral analysis of **1,5-Dichloropentan-3-one**.

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References

- 1. 1,5-Dichloropentan-3-one | C₅H₈Cl₂O | CID 561190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,5-Dichloropentan-3-one, CAS No. 3592-25-4 - iChemical [ichemical.com]

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